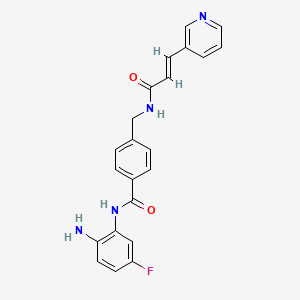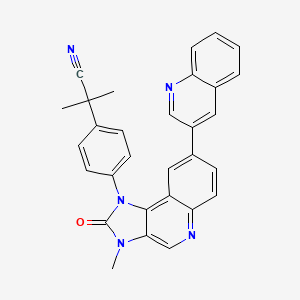
Pamoato de pirvinio
Descripción general
Descripción
Pyrvinium pamoate is an anthelmintic agent that has been used for the treatment of pinworm infestations . It belongs to the cyanine dye family and is a lipophilic cation . Its structure is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .
Synthesis Analysis
Pyrvinium pamoate can be synthesized using methods based on Skraup synthesis and Paal-Knorr synthesis . An alternative convergent synthetic strategy to pyrvinium triflate salts through Friedländer synthesis has also been reported .Molecular Structure Analysis
The molecular formula of Pyrvinium pamoate is C75H70N6O6 . It is a cyanine dye with multiple amino groups and shares structural similarities with some naturally occurring polyaminopyrimidine/polyamine compounds .Chemical Reactions Analysis
Pyrvinium pamoate has been found to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response .Physical And Chemical Properties Analysis
Pyrvinium pamoate is a potent androgen receptor inhibitor . It has a molecular weight of 1151.40 .Aplicaciones Científicas De Investigación
Agente anticancerígeno
El pamoato de pirvinio se ha identificado como una fuerte molécula anticancerígena en varios cánceres humanos tanto in vitro como in vivo . Su eficacia contra los cánceres se ha atribuido a diversos mecanismos de acción, incluida la inhibición de la función mitocondrial, la vía WNT y la renovación de las células madre cancerosas .
Modulador de la función mitocondrial
El this compound se ha relacionado con la localización y el direccionamiento mitocondrial debido a su estructura, similar a algunas poliaminopirimidinas y peptoides dirigidos a mitocondrias . Puede colocalizar con las mitocondrias y luego disminuir la tasa basal de consumo oxidativo mitocondrial, finalmente desregulando la función mitocondrial .
Activación de la respuesta a proteínas desplegadas (UPR)
El this compound puede activar una vía similar a la respuesta a proteínas desplegadas (UPR), incluidas las respuestas al estímulo extracelular y al estrés del retículo endoplásmico . También provoca una reprogramación metabólica, incluidos los procesos catabólicos de compuestos de azufre, y respuestas a un estado redox .
Inhibidor de la función de plegamiento de proteínas
Se ha encontrado que el this compound atenúa la función de plegamiento de proteínas, incluidos el plegamiento de proteínas y un proceso metabólico de ATP .
Inductor de la respuesta integrada al estrés (ISR)
El this compound puede inducir una respuesta integrada al estrés (ISR), demostrada por la activación de la vía eIF2α-ATF4 y la inhibición de la señalización de mTORC1, de forma dosis y tiempo-dependiente .
Inhibidor del empalme del receptor de serotonina 2C
El this compound cambia el empalme alternativo del receptor de serotonina 2C al influir en su estructura de ARN .
Inhibidor de la vía de señalización WNT
En 2010, Thorne et al. encontraron que el this compound inhibía la vía de señalización WNT a concentraciones nanomolares bajas (in vitro e in vivo) en Xenopus laevis y en células de cáncer de colon humano .
Tratamiento para el cáncer colorrectal (CRC)
En investigaciones anteriores, se demostró que el this compound puede inhibir eficazmente la proliferación y la migración de las células de cáncer colorrectal (CRC) . Se está explorando como un posible fármaco terapéutico en el tratamiento del CRC .
Mecanismo De Acción
Target of Action
Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .
Mode of Action
Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .
Biochemical Pathways
Pyrvinium pamoate affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS) . It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation .
Pharmacokinetics
Pyrvinium pamoate is not significantly absorbed from the gastrointestinal tract
Result of Action
The action of pyrvinium pamoate leads to a decrease in mitochondrial RNA expression . This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS .
Action Environment
Pyrvinium pamoate’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings . This is significant as many cancerous tumors create such nutrient-deprived environments, making pyrvinium pamoate a potential candidate for cancer treatment.
Safety and Hazards
Pyrvinium pamoate is toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Gastrointestinal disturbances such as nausea, vomiting, dyspepsia, indigestion, and abdominal pain are frequent side effects . Allergic reactions and photosensitivity have also been reported .
Direcciones Futuras
Pyrvinium pamoate has been shown to have strong anti-cancer activity in various human cancers in vitro and in vivo . Despite the overwhelming evidence demonstrating the efficacy of pyrvinium for the treatment of human cancers, pyrvinium has not yet been repurposed for the treatment of cancers . This suggests a potential future direction for the use of Pyrvinium pamoate in cancer treatment.
Análisis Bioquímico
Biochemical Properties
Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α .
Cellular Effects
Pyrvinium pamoate has been found to inhibit cell proliferation in various human cancers in vitro and in vivo . It has been shown to increase intracellular reactive oxygen species (ROS) accumulation , and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes .
Molecular Mechanism
The molecular mechanism of pyrvinium pamoate involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α . It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner .
Temporal Effects in Laboratory Settings
Pyrvinium pamoate has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming . It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .
Dosage Effects in Animal Models
In animal models, pyrvinium pamoate has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug . It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice .
Metabolic Pathways
Pyrvinium pamoate has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism . It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production .
Transport and Distribution
Pyrvinium pamoate has been found to have detectable and therapeutic levels in the fat and pancreatic tissue of mice dosed and can be detected 2 hours after a single dose of pyrvinium pamoate . It shows preferential distribution of pyrvinium pamoate in the fat .
Subcellular Localization
Pyrvinium pamoate’s structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids, has been linked with mitochondrial localization and targeting . It has also been found to co-localize with mitochondria .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyrvinium pamoate involves the reaction of Pyrvinium with pamoic acid in the presence of a suitable solvent.", "Starting Materials": [ "Pyrvinium", "Pamoic acid" ], "Reaction": [ "Dissolve Pyrvinium and Pamoic acid in a suitable solvent", "Heat the reaction mixture under reflux for a specific time", "Cool the reaction mixture and filter the precipitated solid", "Wash the solid with a suitable solvent and dry it under vacuum", "Purify the solid by recrystallization using a suitable solvent to obtain Pyrvinium pamoate" ] } | |
| 3546-41-6 | |
Fórmula molecular |
C49H42N3O6- |
Peso molecular |
768.9 g/mol |
Nombre IUPAC |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2 |
Clave InChI |
ZFWFZMYQXOKWIY-UHFFFAOYSA-L |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-] |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Apariencia |
Solid powder |
melting_point |
410 to 419 °F (NTP, 1992) |
Descripción física |
Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless. |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
7187-62-4 (Parent) 130-85-8 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
less than 1 mg/mL at 75 °F (NTP, 1992) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


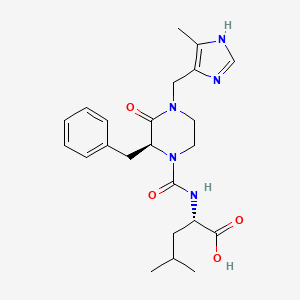
![6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1683963.png)
![(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B1683964.png)
![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1683965.png)
![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1683967.png)
![4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683968.png)
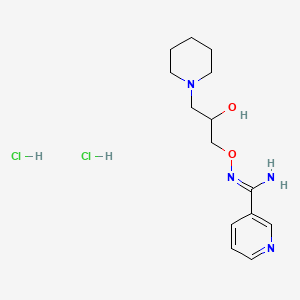
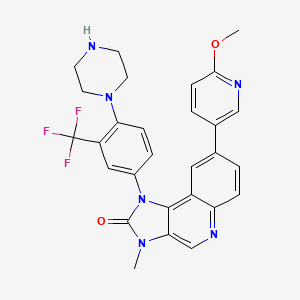

![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B1683974.png)
